3-(Difluoromethyl)phenol

Purification Distillation Formulation

3-(Difluoromethyl)phenol (CAS 405196-14-7) is a fluorinated aromatic building block characterized by a meta‑positioned difluoromethyl group (-CF₂H) on a phenolic ring. The compound exhibits a molecular weight of 144.12 g/mol (C₇H₆F₂O), a predicted logP of 2.33 , and a calculated boiling point of approximately 216 °C.

Molecular Formula C7H6F2O
Molecular Weight 144.12 g/mol
CAS No. 405196-14-7
Cat. No. B1363732
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Difluoromethyl)phenol
CAS405196-14-7
Molecular FormulaC7H6F2O
Molecular Weight144.12 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)O)C(F)F
InChIInChI=1S/C7H6F2O/c8-7(9)5-2-1-3-6(10)4-5/h1-4,7,10H
InChIKeyYURSDTIXPRXFRX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Difluoromethyl)phenol CAS 405196-14-7: Technical Baseline and Procurement-Relevant Physicochemical Profile


3-(Difluoromethyl)phenol (CAS 405196-14-7) is a fluorinated aromatic building block characterized by a meta‑positioned difluoromethyl group (-CF₂H) on a phenolic ring . The compound exhibits a molecular weight of 144.12 g/mol (C₇H₆F₂O), a predicted logP of 2.33 , and a calculated boiling point of approximately 216 °C . It is typically supplied as a pale yellow to yellow‑brown liquid and is primarily utilized as an intermediate in the synthesis of pharmaceuticals and agrochemicals, where the -CF₂H moiety serves as a lipophilic hydrogen‑bond donor bioisostere [1].

Why In-Class Compounds Such as 3-(Trifluoromethyl)phenol or 4-(Difluoromethyl)phenol Cannot Be Interchanged with 3-(Difluoromethyl)phenol


Generic substitution among meta‑substituted fluoromethylphenols or positional isomers is not viable due to divergent physicochemical and electronic profiles that directly impact synthetic handling, purification strategies, and downstream biological performance. The meta‑difluoromethyl substitution confers a unique balance of lipophilicity (LogP ≈ 2.33) and hydrogen‑bond donor capacity that differs from both the more lipophilic -CF₃ analog [1] and the para‑difluoromethyl isomer . Furthermore, the 38 °C higher boiling point compared to 3-(trifluoromethyl)phenol alters distillation and thermal processing requirements. The following quantitative evidence demonstrates why selecting the specific regioisomer and substitution pattern is essential for reproducible scientific outcomes.

Quantitative Differentiation of 3-(Difluoromethyl)phenol Against Closest Analogs: A Procurement-Focused Evidence Guide


Boiling Point Advantage: 38 °C Higher Than 3-(Trifluoromethyl)phenol Enables Distinct Thermal Processing Windows

3-(Difluoromethyl)phenol exhibits a calculated boiling point of 215.8 °C at 760 mmHg , substantially higher than the 178 °C reported for 3-(trifluoromethyl)phenol. This 38 °C differential provides a wider thermal stability window during vacuum distillation and high‑temperature reactions, reducing co‑distillation risk and enabling more flexible purification protocols.

Purification Distillation Formulation

Modulated Lipophilicity: LogP of 2.33 Offers a Middle Ground Between Trifluoromethyl and Non‑Fluorinated Analogs for Optimized Membrane Permeability

The predicted LogP of 3-(difluoromethyl)phenol is 2.33 , which is 0.62 log units lower than the 2.95 reported for 3-(trifluoromethyl)phenol [1] but significantly higher than the 1.53 of 3‑fluorophenol [2]. This intermediate lipophilicity balances membrane permeability with aqueous solubility, a critical parameter for optimizing ADME properties in lead optimization campaigns.

Lipophilicity Drug Design Bioavailability

Meta-Substitution Effect: Boiling Point and LogP Differ Significantly from Para- and Ortho-Difluoromethyl Isomers, Impacting Synthetic Route Selection

The meta‑positioned difluoromethyl group imparts distinct physical properties relative to its positional isomers. 3-(Difluoromethyl)phenol displays a calculated boiling point of 215.8 °C and LogP of 2.33 , whereas the para‑isomer (4‑(difluoromethyl)phenol) has a lower boiling point of 200.3 °C and a significantly lower LogP of 1.86 . The ortho‑isomer (2‑(difluoromethyl)phenol) exhibits a boiling point range of 206‑208 °C [1].

Regioisomerism Purification Reactivity

Hydrogen Bond Donor Capacity: CF₂H Group Acts as a Lipophilic HB Donor with Strength Comparable to Thiophenol, Unlike the Non‑Donating CF₃ Group

The difluoromethyl (-CF₂H) group functions as a hydrogen bond donor, whereas the trifluoromethyl (-CF₃) group does not. Quantitative studies by Zafrani et al. (2017) [1] demonstrate that the HB donor strength of the CF₂H moiety is comparable to that of thiophenol, aniline, and amine groups (Abraham's hydrogen‑bond acidity parameter α ≈ 0.2‑0.3), though weaker than a phenolic hydroxyl (α ≈ 0.6). This property is absent in 3-(trifluoromethyl)phenol.

Bioisosterism Molecular Recognition Solubility

Liquid Physical State at Room Temperature Facilitates Dispensing and Formulation Versus Low‑Melting Solid Analogs

3-(Difluoromethyl)phenol is a pale yellow to yellow‑brown liquid at ambient temperature . In contrast, 3‑fluorophenol is a low‑melting solid (mp 8‑12 °C) [1] and 3-(trifluoromethyl)phenol also solidifies near room temperature (mp −2 to −1.8 °C) . The liquid state of the difluoromethyl derivative simplifies volumetric dispensing, enables direct use in automated synthesis platforms, and avoids the need for pre‑warming or solvent dissolution prior to reaction setup.

Handling Automation Formulation

Recommended Procurement Scenarios for 3-(Difluoromethyl)phenol Based on Verified Quantitative Differentiation


Medicinal Chemistry Programs Requiring a Lipophilic Hydrogen‑Bond Donor Bioisostere

When a lead series contains a phenolic -OH or thiol group that requires increased lipophilicity without sacrificing hydrogen‑bond donor capability, 3-(difluoromethyl)phenol provides a validated bioisosteric replacement. The CF₂H group retains HB donor strength comparable to thiophenol (α ≈ 0.2‑0.3) [1] while contributing a LogP of 2.33 , enabling fine‑tuning of permeability and solubility. In contrast, a CF₃ analog would eliminate the HB donor interaction entirely, potentially compromising target engagement.

Process Chemistry Where Volatility and Thermal Stability Are Critical

The 38 °C higher boiling point of 3-(difluoromethyl)phenol (215.8 °C) relative to 3-(trifluoromethyl)phenol (178 °C) makes it the preferred building block for reactions conducted under vacuum or at elevated temperatures. The reduced volatility minimizes evaporative losses during distillation and allows safer handling in exothermic transformations, improving overall process yield and safety margins.

High‑Throughput Experimentation and Automated Synthesis Platforms

Because 3-(difluoromethyl)phenol remains a free‑flowing liquid at room temperature , it is ideally suited for automated liquid handling systems and parallel synthesis workflows. Solid analogs such as 3‑fluorophenol (mp 8‑12 °C) [2] and 3-(trifluoromethyl)phenol (mp −2 to −1.8 °C) require pre‑dissolution or warming, introducing additional steps and potential for solidification in dispensing tips. The liquid state of the difluoromethyl derivative streamlines library synthesis and reduces operational downtime.

Synthesis of Regioisomerically Pure Intermediates via Chromatographic Separation

The 15.5 °C boiling point difference and 0.47 LogP unit gap between 3‑(difluoromethyl)phenol and its para‑isomer provide a clear basis for chromatographic resolution of isomer mixtures. Procurement of the pure meta‑isomer eliminates the need for subsequent purification steps, ensuring that downstream coupling reactions are not complicated by positional isomer contaminants, which could lead to off‑target biological activity or inconsistent material properties.

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